Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate

Description

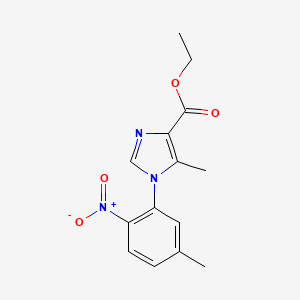

Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate is a nitro-substituted imidazole derivative characterized by a 5-methyl-2-nitrophenyl group at the 1-position of the imidazole ring and an ethyl ester moiety at the 4-position.

The nitro group and methyl substituents on the aromatic ring contribute to its electronic and steric properties, influencing reactivity and intermolecular interactions. Such features are critical in determining its behavior in synthetic pathways, such as nucleophilic substitutions or cycloadditions, and in supramolecular assembly via hydrogen bonding or π-π stacking .

Properties

IUPAC Name |

ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-4-21-14(18)13-10(3)16(8-15-13)12-7-9(2)5-6-11(12)17(19)20/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIACOIQJELWVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2=C(C=CC(=C2)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic or basic conditions.

Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis, followed by reaction with amines or alcohols.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Amides, alcohols, or other ester derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives, including ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate, as antiviral agents. Research indicates that certain derivatives can inhibit HIV integrase, a crucial enzyme in the HIV lifecycle. For instance, compounds derived from imidazole structures have shown promising results in disrupting the interaction between HIV integrase and its cellular cofactor LEDGF/p75, which is essential for viral replication .

Anticancer Properties

Imidazole derivatives are also being explored for their anticancer properties. The ability of these compounds to modulate various signaling pathways involved in cancer progression has been documented. This compound may serve as a lead compound for developing new anticancer drugs due to its structural similarity to known anticancer agents .

Synthesis and Derivative Development

The synthesis of this compound typically involves the cycloaddition of ethyl isocyanoacetate with appropriate aryl halides or imidoyl chlorides. This method allows for the generation of various substituted imidazole derivatives that can be screened for biological activity .

Table: Synthesis Pathways for Imidazole Derivatives

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Ethyl isocyanoacetate + Aryl halide | Intermediate imidazole |

| 2 | Hydrolysis under acidic conditions | Ethyl 5-methyl-1H-imidazole-4-carboxylic acid |

| 3 | Esterification with ethanol | Ethyl 5-methyl-1-(substituted phenyl)-1H-imidazole-4-carboxylate |

Case Study 1: HIV Integrase Inhibition

A study evaluated several imidazole derivatives, including this compound, for their ability to inhibit HIV integrase. The results indicated that certain modifications to the imidazole ring significantly enhanced inhibitory activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Anticancer Activity Evaluation

Another research effort focused on the anticancer potential of imidazole derivatives. The study found that this compound exhibited cytotoxic effects in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being investigated .

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, its nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The imidazole ring can also participate in hydrogen bonding and other interactions with biomolecules, influencing its biological activity.

Comparison with Similar Compounds

Structural Analogs in the Imidazole Family

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

Triazole-Based Analogs

Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate () replaces the imidazole core with a triazole ring. This structural variation significantly alters electronic properties and hydrogen-bonding capabilities. Triazoles are generally more polar and exhibit stronger dipole interactions due to the additional nitrogen atom, which may influence solubility and crystallinity .

Physicochemical Properties

While specific data for the target compound are unavailable, analogs provide insights:

- Trifluoromethyl Substitution : Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate () has a molecular weight of 208.14 g/mol, with the trifluoromethyl group enhancing lipophilicity and metabolic stability compared to nitro groups .

- Hydrogen Bonding : Nitro and ester groups in the target compound likely participate in hydrogen-bonding networks, similar to patterns observed in other nitroimidazole crystals (). Such interactions could influence melting points and solubility .

Biological Activity

Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate, with the CAS number 164330-34-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this imidazole derivative, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H15N3O4

- Molecular Weight : 289.29 g/mol

- Structure : The compound features a 5-methyl group and a nitrophenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Assays

- In vitro assays demonstrated that the compound exhibits cytotoxic effects against human leukemia and breast cancer cell lines. For instance, it showed IC50 values in the micromolar range against MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia) cells.

- Flow cytometry analyses revealed that treatment with this compound induces apoptosis in these cancer cells, suggesting a mechanism involving the activation of apoptotic pathways.

-

Mechanism of Action

- The compound appears to function through the upregulation of p53 protein levels and activation of caspase-3, leading to programmed cell death in cancer cells. This mechanism is similar to that observed with established chemotherapeutic agents, indicating potential for further development as an anticancer drug.

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. This compound has shown promising results against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) : The compound displayed effective antibacterial activity with MIC values comparable to standard antibiotics.

Anti-inflammatory and Antioxidant Properties

The compound has also been investigated for anti-inflammatory and antioxidant activities:

- Anti-inflammatory Effects : this compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.

- Antioxidant Activity : The compound's nitrogen-containing heterocyclic structure contributes to its capacity to scavenge free radicals, thereby reducing oxidative stress in cellular models.

Data Summary

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate?

The compound can be synthesized via multi-component tandem reactions using substituted aldehydes, amines, and nitro compounds. For example, a one-pot strategy with hydrazine derivatives, aryl aldehydes, and ethyl glyoxylate under acidic conditions (e.g., acetic acid) at 80–100°C yields substituted imidazole cores. Key steps include cyclocondensation and nitro group introduction via nitration . Characterization via -NMR (e.g., δ 1.3–1.5 ppm for ethyl ester protons) and HRMS ensures structural validation .

Q. How can the compound’s structural configuration be confirmed experimentally?

X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For non-crystalline samples, -NMR and 2D-COSY spectra confirm substituent positions. For example, -NMR peaks at ~165 ppm indicate the ester carbonyl group, while aromatic protons in the 7.0–8.5 ppm range validate the nitrophenyl moiety .

Q. What purification methods are recommended for this compound?

Recrystallization from ethanol or ethyl acetate/hexane mixtures (1:3 v/v) is effective due to the compound’s moderate polarity. For impurities with similar polarity, use preparative HPLC with a C18 column (acetonitrile/water gradient, 60:40 to 90:10 over 20 min). Monitor purity via HPLC (>98%) and melting point consistency (e.g., 115–120°C) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological interactions?

Perform molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., tubulin for anticancer studies). Use DFT calculations (Gaussian 09) to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights. For example, docking scores <−8 kcal/mol suggest strong binding to tubulin’s colchicine site, validated by in vitro cytotoxicity assays .

Q. What methodologies assess the compound’s pharmacological activity?

- Antibacterial: Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.

- Anticancer: MTT assays on cancer cell lines (e.g., MCF-7) with IC calculations.

- Mechanistic Studies: Western blotting for apoptosis markers (e.g., caspase-3) and tubulin polymerization assays .

Q. How can hydrogen-bonding patterns in the crystal structure inform stability and reactivity?

Use graph set analysis (Etter’s method) to classify hydrogen bonds (e.g., motifs). For example, a graph set indicates dimeric interactions stabilizing the nitro group. Compare with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., 12% OH contributions) .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

If NMR suggests rotational flexibility (e.g., multiple conformers) but crystallography shows a rigid structure, conduct variable-temperature NMR (VT-NMR) to detect dynamic effects. For nitro group orientation discrepancies, use DFT-based conformational searches (e.g., Monte Carlo methods) to identify energetically favorable configurations .

Methodological Considerations

- Data Analysis: Use WinGX for crystallographic data processing and ORTEP for visualization. For NMR assignments, employ MestReNova with DEPT-135 and HSQC .

- Synthetic Reproducibility: Optimize reaction yields by screening catalysts (e.g., TBAHS for phase-transfer reactions) and solvents (THF vs. DCM) .

- Biological Assay Design: Include positive controls (e.g., paclitaxel for tubulin inhibition) and validate results via triplicate experiments with statistical analysis (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.